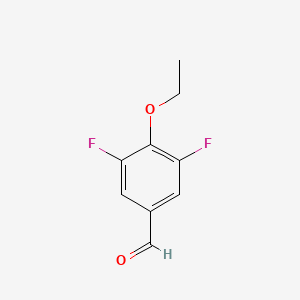

4-Ethoxy-3,5-difluorobenzaldehyde

Description

BenchChem offers high-quality 4-Ethoxy-3,5-difluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3,5-difluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKIEIKNSQIONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Scientist's Guide to the Synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde: A Mechanistic and Practical Approach

This guide provides an in-depth, technically-grounded pathway for the synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde, a crucial intermediate in the development of advanced pharmaceuticals and functional materials. The strategic incorporation of a difluorinated benzene ring imparts unique electronic properties and metabolic stability, while the ethoxy and aldehyde functionalities serve as versatile handles for further molecular elaboration. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a robust and reproducible synthesis.

Strategic Overview: A Two-Step Formylation Pathway

The synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde is most logically approached through a two-step sequence starting from the commercially available 3,5-difluorophenol. The strategy involves:

-

Etherification: Introduction of the ethoxy group onto the phenolic oxygen via a Williamson ether synthesis.

-

Formylation: Installation of the aldehyde group at the C4 position (para to the activating ethoxy group) using the Vilsmeier-Haack reaction.

This pathway is selected for its reliability, use of common reagents, and high regioselectivity, which is dictated by the powerful ortho-, para-directing effect of the alkoxy group.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals the straightforward nature of this approach.

Caption: Retrosynthetic disconnection of the target compound.

Part I: Synthesis of the Key Intermediate: 1-Ethoxy-2,6-difluorobenzene

The initial step is the conversion of the weakly acidic 3,5-difluorophenol into its corresponding ethyl ether. The Williamson ether synthesis is the classic and most efficient method for this transformation.

Core Principle: The Williamson Ether Synthesis

This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks an ethyl halide (or equivalent electrophile) to form the ether linkage. The choice of base and solvent is critical for maximizing yield and minimizing side reactions.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-difluorophenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and acetone (10 mL per gram of phenol).

-

Reagent Addition: Add bromoethane (1.2 eq.) to the stirring suspension.

-

Reaction Execution: Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The residue can be purified by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-Ethoxy-2,6-difluorobenzene as a clear oil.

Expertise & Causality: Why These Conditions?

-

Base Selection: Potassium carbonate is an ideal base for this reaction. It is sufficiently strong to deprotonate the phenol but mild enough to avoid side reactions, such as elimination of the bromoethane. It is also inexpensive and easy to remove post-reaction.

-

Solvent Choice: Acetone is a polar aprotic solvent that readily dissolves the organic reactants while facilitating the SN2 reaction. Its boiling point allows for gentle reflux, providing sufficient thermal energy without degrading the components.

-

Stoichiometry: A slight excess of the alkylating agent (bromoethane) and a larger excess of the base are used to drive the reaction to completion.

Part II: Formylation via the Vilsmeier-Haack Reaction

With the electron-rich ether in hand, the next step is the introduction of the formyl (-CHO) group. The Vilsmeier-Haack reaction is a powerful and highly regioselective method for formylating activated aromatic rings.[1][2]

Core Principle: Electrophilic Aromatic Substitution

The reaction proceeds via the in situ formation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] The electron-rich aromatic ring of 1-Ethoxy-2,6-difluorobenzene then attacks this electrophile. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.[2]

Detailed Experimental Protocol

-

Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF (5.0 eq.). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.5 eq.) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10°C.[3] Stir the resulting mixture at 0°C for 30 minutes.

-

Formylation: Dissolve 1-Ethoxy-2,6-difluorobenzene (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Hydrolysis (Work-up): Cool the reaction mixture back to 0°C. Carefully and slowly pour the mixture onto crushed ice containing an excess of sodium acetate. This hydrolysis step is exothermic and should be performed with caution.

-

Extraction & Isolation: Stir the aqueous mixture for 1 hour, then extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to yield 4-Ethoxy-3,5-difluorobenzaldehyde as a solid.

Expertise & Causality: Dissecting the Protocol

-

Regioselectivity: The ethoxy group is a strong activating, ortho-, para- director. The C4 position (para) is sterically more accessible than the C2/C6 positions (ortho), leading to highly selective formylation at the desired position.

-

Temperature Control: The initial low temperature is crucial for controlling the exothermic formation of the Vilsmeier reagent.[3] Subsequent heating provides the necessary activation energy for the electrophilic aromatic substitution step.

-

Hydrolysis: The iminium salt intermediate formed after the aromatic attack is stable until quenched with water. The hydrolysis step converts this intermediate into the final aldehyde product. Sodium acetate is used to buffer the solution, neutralizing the acidic byproducts.

Data Summary and Workflow

The following table summarizes the expected outcomes for this synthetic sequence.

| Step | Reaction | Starting Material | Key Reagents | Typical Yield |

| 1 | Williamson Ether Synthesis | 3,5-Difluorophenol | Bromoethane, K₂CO₃, Acetone | 85-95% |

| 2 | Vilsmeier-Haack Formylation | 1-Ethoxy-2,6-difluorobenzene | POCl₃, DMF | 70-85% |

Overall Synthetic Workflow

The complete process from starting material to final product is visualized below.

Caption: Experimental workflow for the synthesis of the target aldehyde.

Conclusion

This guide outlines a robust and scientifically-sound two-step synthesis for 4-Ethoxy-3,5-difluorobenzaldehyde. By understanding the mechanisms of the Williamson ether synthesis and the Vilsmeier-Haack reaction, and by carefully controlling the reaction parameters as detailed, researchers can reliably produce this valuable intermediate for applications in drug discovery and materials science. The provided protocols are designed to be self-validating, with clear checkpoints and purification strategies to ensure high purity of the final compound.

References

- Vilsmeier-Haack Formylation of 3-Fluorophenylfuran - Benchchem. Benchchem.

- Vilsmeier-Haack Reaction | NROChemistry. NROChemistry.

- Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal.

- Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps.

- A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed. PubMed.

- Technical Support Center: Purification of 4-Amino-3,5-difluorobenzaldehyde - Benchchem. Benchchem.

- Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents. Google Patents.

Sources

Introduction: The Strategic Value of Fluorination in Molecular Design

An In-depth Technical Guide to 4-Ethoxy-3,5-difluorobenzaldehyde

This guide provides an in-depth technical overview of 4-Ethoxy-3,5-difluorobenzaldehyde (CAS No. 883536-06-9), a key fluorinated building block for researchers in medicinal chemistry and materials science. We will move beyond a simple recitation of data, focusing instead on the causal relationships between its structure and properties, its strategic role in synthesis, and the practical considerations for its safe and effective use.

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery. Fluorine, being the most electronegative element, profoundly alters a molecule's physicochemical properties, including its lipophilicity, metabolic stability, membrane permeability, and binding affinity.[1] The difluoromethyl group (CF₂H), for instance, is recognized for its unique hydrogen bonding capabilities, serving as a potential bioisostere for hydroxyl (OH), amine (NH), and thiol (SH) groups.[1] Substituted benzaldehydes, as versatile intermediates, become significantly more powerful when strategically fluorinated. 4-Ethoxy-3,5-difluorobenzaldehyde exemplifies this principle, offering a synthetically accessible scaffold for creating novel chemical entities with potentially enhanced pharmacological profiles.

Section 1: Core Molecular and Physicochemical Profile

4-Ethoxy-3,5-difluorobenzaldehyde is a substituted aromatic aldehyde. The core identity of this compound is established by its unique combination of an ethoxy group and two fluorine atoms flanking a central aldehyde functional group on a benzene ring.

Below is a summary of its key identifiers and physical properties. It is important to note that while some data is readily available from commercial suppliers, other specific physical constants such as melting and boiling points are not consistently reported in publicly available literature.

| Property | Value | Source(s) |

| CAS Number | 883536-06-9 | [2] |

| Molecular Formula | C₉H₈F₂O₂ | [2][3] |

| Molecular Weight | 186.16 g/mol | [2][4] |

| Canonical SMILES | CCOC1=C(F)C=C(C=O)C=C1F | [2] |

| InChIKey | IOKIEIKNSQIONF-UHFFFAOYSA-N | [3] |

| Appearance | Light yellow solid (typical) | [5] |

| Storage Conditions | Sealed in a dry environment at 2-8°C, under an inert atmosphere. | [2][4][5][6] |

The presence of the two fluorine atoms ortho to the ethoxy group and meta to the aldehyde significantly influences the molecule's electronic and steric environment. The electron-withdrawing nature of the fluorine atoms modulates the reactivity of the aldehyde and the aromatic ring.

Section 2: Spectroscopic Signature

While specific spectra are proprietary to suppliers, the structure of 4-Ethoxy-3,5-difluorobenzaldehyde allows for a confident prediction of its key spectroscopic features. Researchers can request specific data like NMR, HPLC, and LC-MS from vendors.[2][7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a triplet and a quartet for the ethoxy group protons, a singlet for the aldehydic proton (typically downfield, ~9-10 ppm), and a singlet or narrowly split multiplet for the two equivalent aromatic protons.

-

¹³C NMR: The carbon NMR will feature signals for the aldehydic carbonyl carbon (~190 ppm), aromatic carbons (with C-F coupling), and the two carbons of the ethoxy group.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum due to the chemical equivalence of the two fluorine atoms.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the exact mass of the molecular ion. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, have been calculated and can aid in structural confirmation.[3]

Section 3: Safety, Handling, and Storage Protocol

Proper handling of 4-Ethoxy-3,5-difluorobenzaldehyde is critical for laboratory safety. The compound is classified as an irritant and is sensitive to air.[5][6][8] Adherence to a strict protocol is a self-validating system for ensuring experimental integrity and personnel safety.

| Hazard Category | Precautionary Protocol | Source(s) |

| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6][8][9] |

| Skin Irritation | Causes skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. If on skin, wash with plenty of soap and water.[5][6][8][9] |

| Respiratory Irritation | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area, such as a chemical fume hood. Avoid breathing mist, vapors, or spray.[5][6][10] |

| Air Sensitivity | The compound is air-sensitive. | Store under an inert atmosphere (e.g., nitrogen or argon). Keep the container tightly closed when not in use.[5][6][8][9] |

| Incompatibilities | Strong oxidizing agents and strong bases. | Store away from incompatible materials to prevent vigorous or hazardous reactions.[6] |

| Fire Hazard | May form flammable/explosive vapor-air mixture. | Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools.[6][8][10] |

First Aid Protocol:

-

General: In case of an accident or if you feel unwell, seek immediate medical advice.[8]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[8][10]

-

Skin Contact: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[8][10]

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes.[8][10]

Section 4: Proposed Synthesis and Chemical Reactivity

While specific industrial syntheses are proprietary, a logical and common laboratory-scale approach to 4-Ethoxy-3,5-difluorobenzaldehyde is the Williamson ether synthesis. This method involves the ethoxylation of a readily available precursor.

Proposed Synthetic Pathway: The most probable precursor is 3,5-Difluoro-4-hydroxybenzaldehyde (CAS 118276-06-5).[11] The synthesis would proceed by deprotonating the phenolic hydroxyl group with a suitable base (e.g., potassium carbonate) followed by nucleophilic substitution with an ethylating agent like ethyl iodide or diethyl sulfate.

Caption: Proposed synthesis of the target compound.

Core Reactivity: The aldehyde functional group is the primary site of reactivity, readily undergoing:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig Reaction: To create substituted styrenes.

-

Oxidation: To yield the corresponding carboxylic acid.

-

Reduction: To form the benzyl alcohol.

The difluoro-substituted aromatic ring provides a scaffold that is relatively stable towards further electrophilic substitution but can be a substrate for nucleophilic aromatic substitution under specific conditions.

Section 5: Strategic Applications in Drug Development

Substituted benzaldehydes are crucial intermediates in multi-step syntheses. The unique substitution pattern of 4-Ethoxy-3,5-difluorobenzaldehyde makes it a valuable building block for creating complex molecules, particularly in the field of oncology.

Many kinase inhibitors, which are a vital class of anti-cancer drugs, feature complex heterocyclic cores. The fibroblast growth factor receptor (FGFR) family, for example, is a key target in various cancers, and inhibitors often incorporate substituted aromatic moieties.[12] The design of novel FGFR1 inhibitors for non-small cell lung cancer has involved derivatives of N-(3,5-dimethoxyphenyl)benzamide, highlighting the importance of this substitution pattern in achieving target binding.[13]

4-Ethoxy-3,5-difluorobenzaldehyde serves as a precursor to introduce the 4-ethoxy-3,5-difluorophenyl group into a target molecule. This can be achieved through various chemical transformations starting from the aldehyde.

Caption: Role as a versatile synthetic intermediate.

The causality is clear: by starting with this fluorinated aldehyde, medicinal chemists can efficiently construct novel molecular architectures where the fluorine atoms can enhance metabolic stability or modulate protein-ligand interactions through favorable electrostatic contacts within a receptor's binding pocket.

Conclusion

4-Ethoxy-3,5-difluorobenzaldehyde is more than a mere chemical reagent; it is a strategic tool for molecular engineering. Its value lies in the combination of a versatile aldehyde handle with a specifically fluorinated aromatic ring. This structure provides a pathway to novel chemical entities with tailored properties for advanced applications, most notably in the design of next-generation therapeutics. Understanding its properties, reactivity, and safety protocols is essential for any researcher aiming to leverage the power of fluorination in their synthetic campaigns.

References

- Synquest Labs.

- Fisher Scientific.

- Thermo Fisher Scientific.

- Thermo Fisher Scientific.

- TCI Chemicals.

- BLD Pharm. 4-Ethoxy-3,5-difluorobenzaldehyde.

- PubChemLite. 4-ethoxy-3,5-difluorobenzaldehyde (C9H8F2O2).

- Sigma-Aldrich. 4-Ethoxy-3,5-difluorobenzaldehyde.

- mzCloud. 4 Ethoxybenzaldehyde.

- PubChem. 4-Ethoxy-3,5-dimethoxybenzaldehyde.

- ChemicalBook. 4-ethoxy-3,5-dimethoxybenzaldehyde synthesis.

- PrepChem.com. Synthesis of 3,5-difluorobenzaldehyde.

- PubChem. 4-Ethoxy-2,5-difluorobenzaldehyde.

- Chemspace. 4-ethoxy-3,5-difluorobenzaldehyde.

- ChemScene. 2-Ethoxy-4,5-difluorobenzaldehyde.

- BLD Pharm. 3-Ethoxy-4,5-difluorobenzaldehyde.

- Al-aboudi, A., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.

- PubChem. 3,5-Difluoro-4-hydroxybenzaldehyde.

- PubChem. 3,5-Difluorobenzaldehyde.

-

Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]

-

Zhang, Y., et al. (2016). Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 59(14), 6690-708. [Link]

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 883536-06-9|4-Ethoxy-3,5-difluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 4-ethoxy-3,5-difluorobenzaldehyde (C9H8F2O2) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. 883535-90-8|3-Ethoxy-4,5-difluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Ethoxy-3,5-difluorobenzaldehyde: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract: This guide provides a comprehensive technical overview of 4-Ethoxy-3,5-difluorobenzaldehyde, a key organic intermediate. We will delineate its fundamental physicochemical properties, present a representative synthetic protocol, and explore its significance as a structural motif in the fields of medicinal chemistry and drug development. The strategic incorporation of difluoro and ethoxy functional groups imparts unique electronic and steric properties, making this compound a valuable building block for creating complex molecules with potential therapeutic applications. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their work.

Core Physicochemical Properties

4-Ethoxy-3,5-difluorobenzaldehyde is a substituted aromatic aldehyde. Its core characteristics are summarized below. The presence of two highly electronegative fluorine atoms ortho to the ethoxy group and meta to the aldehyde significantly influences the molecule's reactivity and intermolecular interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈F₂O₂ | [1][2] |

| Molecular Weight | 186.16 g/mol | [2][3] |

| IUPAC Name | 4-ethoxy-3,5-difluorobenzaldehyde | N/A |

| SMILES | CCOC1=C(F)C=C(C=O)C=C1F | N/A |

| Topological Polar Surface Area | 26.3 Ų | [2] |

| Rotatable Bond Count | 3 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

Molecular Structure Visualization

The structural arrangement of 4-Ethoxy-3,5-difluorobenzaldehyde is critical to its function. The diagram below illustrates the spatial relationship between the benzaldehyde core, the electron-withdrawing fluorine atoms, and the electron-donating ethoxy group.

Caption: Molecular structure of 4-Ethoxy-3,5-difluorobenzaldehyde.

Representative Synthesis Protocol

The synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde can be efficiently achieved via a Williamson ether synthesis, a robust and widely adopted method for forming ethers. This approach utilizes a commercially available phenolic precursor, 3,5-difluoro-4-hydroxybenzaldehyde, and an ethylating agent.

Rationale: The choice of a Williamson ether synthesis is based on its high efficiency and the acidic nature of the phenolic proton on the starting material. The electron-withdrawing effects of the two fluorine atoms and the aldehyde group increase the acidity of the hydroxyl proton, facilitating its removal by a mild base like potassium carbonate.

Experimental Workflow:

Caption: Workflow for the synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde.

Step-by-Step Methodology:

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-difluoro-4-hydroxybenzaldehyde (1.0 equivalent).

-

Solvation: Add anhydrous acetone as the solvent to dissolve the starting material.

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents). The base acts as a proton acceptor to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

-

Ethylating Agent: Add ethyl iodide (CH₃CH₂I, 1.2 equivalents) to the mixture. The iodide is an excellent leaving group, facilitating the Sₙ2 reaction.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the solid potassium salts and wash with a small amount of acetone.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent, to yield the pure 4-Ethoxy-3,5-difluorobenzaldehyde.

Significance in Drug Discovery and Medicinal Chemistry

Aromatic aldehydes are versatile intermediates in organic synthesis, but the specific substitution pattern of 4-Ethoxy-3,5-difluorobenzaldehyde makes it particularly relevant for modern drug discovery.

The Role of Fluorine: The strategic placement of fluorine atoms on pharmaceutical compounds is a cornerstone of medicinal chemistry. The difluoro moiety in this molecule can significantly alter key drug-like properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

-

Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially enhancing binding affinity and selectivity.[4]

-

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity (logP), which can modulate its ability to cross cell membranes and the blood-brain barrier.[4]

Application as a Synthetic Building Block: The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocycles. This allows for the incorporation of the 4-ethoxy-3,5-difluorophenyl motif into larger, more complex molecular scaffolds.

For instance, substituted benzamide derivatives, which can be synthesized from benzaldehydes, have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[5] Similarly, complex heterocyclic scaffolds targeting FGFR have been developed for cancer therapy.[6] 4-Ethoxy-3,5-difluorobenzaldehyde serves as an ideal starting point for generating novel analogs in such inhibitor classes, where the unique electronic properties of the substituted ring can be explored to optimize potency and pharmacokinetic profiles.

Conclusion

4-Ethoxy-3,5-difluorobenzaldehyde is more than a simple chemical reagent; it is a strategically designed building block for advanced synthesis. Its molecular formula (C₉H₈F₂O₂) and molecular weight (186.16 g/mol ) define a compact scaffold endowed with desirable features for medicinal chemistry. The combination of a reactive aldehyde, metabolically robust difluoro substitutions, and a modulating ethoxy group makes it a high-value intermediate for the synthesis of next-generation therapeutics, particularly in oncology and other areas where precise molecular tuning is paramount.

References

-

Chemspace. 4-ethoxy-3,5-difluorobenzaldehyde - C9H8F2O2 | CSSB00011830268. [Link]

-

National Center for Biotechnology Information. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]

-

PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

-

PubMed. Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation. [Link]

Sources

- 1. chem-space.com [chem-space.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 4-Ethoxy-3,5-difluorobenzaldehyde: An In-depth Technical Analysis

This technical guide provides a detailed exploration of the spectroscopic characteristics of 4-Ethoxy-3,5-difluorobenzaldehyde, a key intermediate in the development of various pharmaceuticals and agrochemicals. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are not publicly available, this guide presents a comprehensive, predictive analysis based on established spectroscopic principles and data from analogous compounds. This approach not only anticipates the compound's spectral features but also serves as a practical framework for interpreting similar fluorinated aromatic systems.

Molecular Structure and Spectroscopic Overview

4-Ethoxy-3,5-difluorobenzaldehyde possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The electron-donating ethoxy group and the electron-withdrawing aldehyde and fluoro groups create a complex interplay of electronic effects that are readily observable in its spectra. Understanding these interactions is paramount for confirming the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 4-Ethoxy-3,5-difluorobenzaldehyde in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous evidence for the connectivity of atoms and the electronic environment of the nuclei.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, exhibiting signals for the ethoxy group and the aromatic and aldehydic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.4 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~4.2 | Quartet | 2H | Methylene (-OCH₂CH₃) |

| ~1.5 | Triplet | 3H | Methyl (-OCH₂CH₃) |

Expertise & Experience in Interpretation:

-

The aldehydic proton is significantly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, hence its expected downfield shift of around 9.9 ppm.

-

The two aromatic protons (H-2 and H-6) are chemically equivalent due to the molecule's symmetry. They are expected to appear as a doublet due to coupling with the adjacent fluorine atoms.

-

The ethoxy group will present as a characteristic quartet for the methylene protons (coupled to the methyl protons) and a triplet for the methyl protons (coupled to the methylene protons).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The presence of fluorine atoms will induce C-F coupling, which is a key diagnostic feature.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~189 | Aldehyde Carbonyl (C=O) |

| ~150 (triplet) | C-3, C-5 (C-F) |

| ~145 (triplet) | C-4 (C-OEt) |

| ~130 | C-1 |

| ~110 (doublet) | C-2, C-6 |

| ~65 | Methylene (-OCH₂) |

| ~14 | Methyl (-CH₃) |

Expertise & Experience in Interpretation:

-

The carbonyl carbon of the aldehyde is expected at the far downfield region of the spectrum.

-

The carbons directly bonded to fluorine (C-3 and C-5) will exhibit a large one-bond C-F coupling constant (¹JCF), appearing as a triplet in the proton-decoupled spectrum.

-

The carbon bearing the ethoxy group (C-4) will also show coupling to the two fluorine atoms, likely as a triplet with a smaller two-bond coupling constant (²JCF).

-

The aromatic carbons C-2 and C-6 will appear as a doublet due to three-bond C-F coupling (³JCF).

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For 4-Ethoxy-3,5-difluorobenzaldehyde, a single resonance is expected due to the chemical equivalence of the two fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -105 to -115 | Singlet | Aromatic (F-3, F-5) |

Expertise & Experience in Interpretation:

-

The chemical shift of fluorine is sensitive to the electronic environment. The presence of the electron-donating ethoxy group and the electron-withdrawing aldehyde group will influence the final chemical shift. A value in the range of -105 to -115 ppm relative to CFCl₃ is a reasonable prediction for this substitution pattern.[1]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for NMR analysis ensures data integrity and reproducibility.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethoxy-3,5-difluorobenzaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Signal average at least 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 250 ppm.

-

Utilize a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate at least 512 scans for good signal-to-noise.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum with a spectral width of approximately 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Signal average at least 64 scans.

-

-

Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C and ¹⁹F spectra before Fourier transformation. Phase and baseline correct all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-Ethoxy-3,5-difluorobenzaldehyde will be dominated by absorptions from the carbonyl group, the aromatic ring, and the C-F and C-O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~2850-3000 | Medium | C-H stretch (aliphatic) |

| ~2720, ~2820 | Weak | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100-1200 | Strong | C-F stretch |

Expertise & Experience in Interpretation:

-

The strong absorption around 1700 cm⁻¹ is a definitive indicator of the carbonyl group of the aldehyde. Conjugation with the aromatic ring slightly lowers this frequency compared to a non-conjugated aldehyde.

-

The two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ (Fermi doublets) are characteristic of the C-H stretch of an aldehyde and are crucial for distinguishing it from a ketone.

-

The strong absorptions in the 1100-1250 cm⁻¹ region are expected for the C-O stretching of the aryl ether and the C-F stretching vibrations. These may overlap.

-

The presence of C=C stretching bands around 1600 and 1480 cm⁻¹ confirms the aromatic nature of the compound.

Experimental Protocol for IR Data Acquisition

Methodology:

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet holder.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Predicted Mass Spectrometry Data

Based on the molecular formula C₉H₈F₂O₂, the predicted monoisotopic mass is 186.0492 Da.[2]

| m/z | Predicted Ion | Interpretation |

| 186 | [M]⁺ | Molecular ion |

| 185 | [M-H]⁺ | Loss of the aldehydic hydrogen |

| 157 | [M-CHO]⁺ | Loss of the formyl group |

| 129 | [M-CHO-C₂H₄]⁺ | Subsequent loss of ethylene from the ethoxy group |

Expertise & Experience in Interpretation:

-

The molecular ion peak at m/z 186 should be clearly visible.

-

A prominent peak at m/z 185, corresponding to the loss of the weakly bound aldehydic hydrogen, is a characteristic fragmentation for benzaldehydes.

-

The loss of the entire formyl group (CHO, 29 Da) to give a fragment at m/z 157 is also a common and expected fragmentation pathway.

-

Further fragmentation of the ethoxy group, such as the loss of ethylene (C₂H₄, 28 Da), can also be anticipated.

Experimental Protocol for MS Data Acquisition

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Record the mass spectrum, ensuring sufficient resolution to distinguish between ions with similar nominal masses.

Visualization of Key Data and Workflows

To aid in the understanding of the structural and analytical aspects of 4-Ethoxy-3,5-difluorobenzaldehyde, the following diagrams are provided.

Molecular Structure and Atom Numbering

Caption: Molecular structure of 4-Ethoxy-3,5-difluorobenzaldehyde.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic analysis of 4-Ethoxy-3,5-difluorobenzaldehyde. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS characteristics. The detailed protocols and interpretation guidelines herein serve as a valuable resource for scientists engaged in the synthesis, quality control, and application of this and related fluorinated aromatic compounds, ensuring both scientific integrity and practical utility in a research and development setting.

References

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...". Retrieved from [Link]

-

Crasto, A. M. (2014). 4-Ethoxybenzaldehyde NMR. All About Drugs. Retrieved from [Link]

-

NIST. Benzaldehyde, 4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686). Retrieved from [Link]

-

NIST. Benzaldehyde, 4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. 4-ethoxy-3,5-difluorobenzaldehyde. Retrieved from [Link]

-

ResearchGate. FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde.... Retrieved from [Link]

-

PubChem. 4-Ethoxy-3,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Supporting Information for "Insitu fabrication of ZIF-67...". Retrieved from [Link]

-

NIST. Benzaldehyde, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. 3,5-Difluorobenzaldehyde. Retrieved from [Link]

-

NIST. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime.... Retrieved from [Link]

-

NIH National Center for Biotechnology Information. 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

NIST. Benzaldehyde, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 4-Ethoxy-3,5-difluorobenzaldehyde in Common Laboratory Solvents

Introduction: Contextualizing the Importance of Solubility in Drug Discovery and Development

In the landscape of modern drug discovery and chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's downstream applicability, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation development. 4-Ethoxy-3,5-difluorobenzaldehyde, a substituted aromatic aldehyde, represents a class of organic molecules frequently encountered as intermediates in the synthesis of complex pharmaceutical agents. Its solubility profile across a range of common laboratory solvents is, therefore, of significant interest to researchers and process chemists.

This guide provides an in-depth technical overview of the solubility of 4-Ethoxy-3,5-difluorobenzaldehyde. Moving beyond a simple tabulation of data, we will explore the theoretical underpinnings of its solubility, grounded in its molecular structure. We will then present a robust experimental protocol for the empirical determination of its solubility, empowering researchers to validate these principles in their own laboratory settings.

Theoretical Framework: Predicting Solubility from First Principles

The adage "like dissolves like" serves as a foundational principle in predicting the solubility of a solute in a given solvent.[1][2][3][4][5] This principle is rooted in the nature of intermolecular forces; substances with similar polarities will be more miscible. To predict the solubility of 4-Ethoxy-3,5-difluorobenzaldehyde, we must first dissect its molecular structure to ascertain its inherent polarity.

Molecular Structure Analysis of 4-Ethoxy-3,5-difluorobenzaldehyde:

-

Aromatic Ring: The benzene ring is inherently nonpolar.

-

Aldehyde Group (-CHO): The carbonyl group (C=O) introduces significant polarity due to the difference in electronegativity between carbon and oxygen, creating a dipole moment. This group can act as a hydrogen bond acceptor.

-

Ethoxy Group (-OCH2CH3): The ether linkage introduces some polarity, and the lone pairs on the oxygen atom can act as hydrogen bond acceptors. The ethyl group itself is nonpolar.

-

Fluorine Atoms (-F): The two fluorine atoms are highly electronegative, inducing strong dipole moments. Their symmetrical placement at the 3 and 5 positions of the benzene ring means their individual dipole moments may partially cancel each other out, but they still contribute to the overall electronic character of the molecule.

Overall Polarity Assessment: 4-Ethoxy-3,5-difluorobenzaldehyde is a moderately polar molecule. The presence of the aldehyde and ethoxy groups, along with the electronegative fluorine atoms, imparts a significant polar character that is somewhat balanced by the nonpolar aromatic ring and the ethyl chain. This molecular architecture suggests that it will exhibit favorable solubility in solvents of intermediate polarity and will likely be less soluble in highly polar or entirely nonpolar solvents.

Predicted Solubility in Common Laboratory Solvents:

Based on the principle of "like dissolves like" and the structural analysis of 4-Ethoxy-3,5-difluorobenzaldehyde, we can predict its relative solubility in a range of common laboratory solvents. The following table provides a predicted solubility profile, categorized by solvent polarity.

| Solvent Class | Representative Solvents | Predicted Solubility of 4-Ethoxy-3,5-difluorobenzaldehyde | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Insoluble | The significant polarity of the aldehyde, ethoxy, and fluorine substituents will limit its interaction with nonpolar solvents. |

| Slightly Polar | Diethyl Ether, Dichloromethane (DCM) | Soluble | These solvents possess a degree of polarity that can effectively solvate the polar functional groups of the molecule without being dominated by strong hydrogen bonding networks. |

| Moderately Polar | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Highly Soluble | These solvents offer a good balance of polarity and the ability to engage in dipole-dipole interactions, making them excellent candidates for dissolving 4-Ethoxy-3,5-difluorobenzaldehyde. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | The strong dipole moments of these solvents will readily solvate the polar regions of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately Soluble | While the polarity is favorable, the strong hydrogen-bonding networks of these protic solvents may be only partially disrupted by the solute. Solubility is expected to decrease with increasing water content in these solvents. |

| Highly Polar | Water | Insoluble | The nonpolar aromatic ring and ethyl group will dominate, preventing effective solvation by the highly structured hydrogen-bonding network of water. |

Experimental Determination of Solubility: A Validating Protocol

While theoretical predictions provide a strong starting point, empirical determination of solubility is essential for accurate and reliable data. The following protocol outlines a standard laboratory procedure for the qualitative and semi-quantitative assessment of the solubility of 4-Ethoxy-3,5-difluorobenzaldehyde.

I. Materials and Equipment

-

4-Ethoxy-3,5-difluorobenzaldehyde (solid)

-

A selection of common laboratory solvents (e.g., Hexane, Toluene, Diethyl Ether, Dichloromethane, Acetone, Ethyl Acetate, THF, DMF, DMSO, Methanol, Ethanol, Water)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

-

Spatula

II. Qualitative Solubility Determination Protocol

This protocol provides a rapid assessment of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Aliquoting Solute: Accurately weigh approximately 10 mg of 4-Ethoxy-3,5-difluorobenzaldehyde and add it to each labeled test tube.

-

Solvent Addition: Add 1 mL of the corresponding solvent to each test tube.

-

Mixing: Cap the test tubes and vortex them vigorously for 30-60 seconds.

-

Observation: Visually inspect each tube against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, homogeneous solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain. The solution may appear cloudy.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains clear with the solid settled at the bottom.

-

-

Record Keeping: Meticulously record the observations for each solvent.

III. Semi-Quantitative Solubility Determination Protocol

For a more precise measure of solubility, this protocol can be employed to determine an approximate solubility value (e.g., in mg/mL).

-

Preparation: Add a precisely weighed amount of 4-Ethoxy-3,5-difluorobenzaldehyde (e.g., 20 mg) to a test tube.

-

Incremental Solvent Addition: Begin by adding a small, measured volume of the solvent (e.g., 0.2 mL).

-

Vigorous Mixing: Vortex the mixture until the solid is fully dispersed.

-

Observation and Iteration: If the solid dissolves completely, the solubility is greater than the current concentration (e.g., >100 mg/mL). If undissolved solid remains, continue to add the solvent in small, measured increments (e.g., 0.2 mL), vortexing thoroughly after each addition.

-

Endpoint Determination: The endpoint is reached when the solid completely dissolves. The solubility can then be calculated by dividing the initial mass of the solute by the total volume of solvent added.

-

Data Reporting: Report the solubility as a concentration (e.g., mg/mL or g/L) at the recorded ambient temperature.

IV. Safety Precautions

-

Always handle 4-Ethoxy-3,5-difluorobenzaldehyde and all solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 4-Ethoxy-3,5-difluorobenzaldehyde and each solvent before use to be aware of all potential hazards.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Caption: A flowchart of the qualitative solubility determination protocol.

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-Ethoxy-3,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Niche Reagent

4-Ethoxy-3,5-difluorobenzaldehyde is a specialized aromatic aldehyde, a class of compounds known for their utility as building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of fluorine atoms and an ethoxy group on the benzaldehyde scaffold imparts unique electronic properties that can be exploited in drug design and development. However, these same structural features necessitate a robust understanding of the compound's potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for 4-Ethoxy-3,5-difluorobenzaldehyde, drawing on established principles for managing fluorinated organic compounds and aromatic aldehydes to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for 4-Ethoxy-3,5-difluorobenzaldehyde is not widely available, a thorough risk assessment can be conducted by examining data from structurally similar compounds and the known hazards of its functional groups.

Core Structural Hazards:

-

Aromatic Aldehyde Moiety: Aromatic aldehydes as a class can be irritants and may be flammable.[2] Benzaldehyde, the parent compound, is known to cause irritation to the eyes and respiratory tract.[3][4]

-

Fluorinated Aromatic Ring: The difluoro-substitution pattern influences the reactivity and metabolic profile of the molecule. Fluorinated organic compounds require careful handling, as their thermal decomposition can release hazardous substances like hydrogen fluoride.[5]

Based on a Safety Data Sheet for the closely related isomer, 4-Ethoxy-2,3-difluorobenzaldehyde, the primary hazards are categorized as follows:

-

Skin Corrosion/Irritation: Causes skin irritation.[6]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6]

-

Flammability: May form a flammable/explosive vapor-air mixture.[6]

Table 1: Physicochemical and Hazard Summary (Inferred)

| Property | Value/Classification | Source |

| Physical State | Likely a liquid or low-melting solid | General knowledge of similar benzaldehydes |

| Primary Hazards | Skin Irritant, Serious Eye Irritant, Flammable | [6] |

| Potential Decomposition Products | Carbon oxides, Hydrogen fluoride | [5][6][7] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling for any potentially hazardous chemical is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls

-

Chemical Fume Hood: All manipulations of 4-Ethoxy-3,5-difluorobenzaldehyde, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[8][9]

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[9]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible and regularly tested.[6]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[8]

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[6][8] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6][8]

-

Hand Protection: Chemical-resistant gloves are mandatory. The choice of glove material should be guided by the manufacturer's compatibility data for aromatic aldehydes and any solvents being used. Nitrile or neoprene gloves are often suitable, but this should be verified.[8][10] Double-gloving is recommended for enhanced protection.[8]

-

Body Protection: A flame-resistant lab coat should be worn at all times.[8] For larger-scale operations, a chemical-resistant apron may be necessary.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a respirator may be required. The type of respirator and cartridge should be selected based on the specific hazards.[8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's integrity.

Handling

-

Grounding: To prevent static discharge, which could ignite flammable vapors, ensure that all containers and equipment are properly grounded.[6][7]

-

Inert Atmosphere: For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent air-oxidation of the aldehyde group to the corresponding carboxylic acid.[11]

-

Avoid Incompatibles: Keep the compound away from strong oxidizing agents, strong bases, and strong reducing agents.[7]

-

Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[10]

Storage

-

Container: Store in a tightly sealed, properly labeled container.[7][8]

-

Location: Keep in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7][9]

-

Segregation: Store separately from incompatible materials.[8]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is essential for mitigating the consequences of an accidental release or exposure.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response

The response to a chemical spill depends on its size and the immediate hazards it presents.

Diagram 1: Chemical Spill Response Workflow

Sources

- 1. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]

- 2. qmul.ac.uk [qmul.ac.uk]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

- 5. fluoropolymers.eu [fluoropolymers.eu]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 10. carlroth.com [carlroth.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Strategic deployment of 4-Ethoxy-3,5-difluorobenzaldehyde in the Synthesis of Bioactive Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of drug candidates. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. Within this context, polysubstituted benzaldehydes serve as versatile intermediates, and among them, 4-Ethoxy-3,5-difluorobenzaldehyde has emerged as a building block of significant interest for the synthesis of novel bioactive molecules.

This technical guide provides an in-depth exploration of 4-Ethoxy-3,5-difluorobenzaldehyde as a key starting material in drug discovery. We will delve into its synthesis, physicochemical properties, and, most importantly, its application in the construction of complex molecular architectures with therapeutic potential. This document will provide not only the "what" but also the "why," offering insights into the causal relationships behind experimental choices and providing detailed, actionable protocols for the practicing chemist.

Physicochemical Properties and Synthetic Accessibility

4-Ethoxy-3,5-difluorobenzaldehyde is a trifunctional building block featuring an electrophilic aldehyde, a nucleophilic ethoxy group, and a difluorinated aromatic ring. This unique combination of functional groups provides a rich platform for a variety of chemical transformations.

| Property | Value |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol |

| CAS Number | Not explicitly assigned for the 4-ethoxy-3,5-difluoro isomer, though related isomers are cataloged. For example, 2-Ethoxy-4,5-difluorobenzaldehyde has the CAS number 883535-82-8.[1] |

| Appearance | Typically a solid at room temperature. |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

The synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde and its isomers can be achieved through several synthetic routes, often starting from commercially available fluorinated phenols or benzonitriles. A common strategy involves the Williamson ether synthesis to introduce the ethoxy group, followed by formylation of the aromatic ring.

A plausible synthetic pathway for a related isomer, 4-amino-3,5-difluorobenzaldehyde, starts from 4-bromo-2,6-difluoroaniline. This involves a cyanation reaction to form 4-amino-3,5-difluorobenzonitrile, followed by reduction of the nitrile to the aldehyde using a reagent like Diisobutylaluminium hydride (DIBAL-H). This highlights the modular nature of synthesizing such building blocks.

Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitors

While specific examples detailing the use of 4-Ethoxy-3,5-difluorobenzaldehyde are not abundant in publicly accessible literature, the utility of the closely related building block, 4-ethoxy-3-nitropyridine, in the synthesis of potent kinase inhibitors provides a strong analogous case study. Kinase inhibitors are a cornerstone of modern oncology, and the strategic use of fluorinated building blocks is a common theme in their design.

The following section will outline a representative synthetic workflow for the preparation of a kinase inhibitor scaffold, illustrating how a substituted benzaldehyde can be incorporated.

General Synthetic Workflow for Kinase Inhibitor Synthesis

The synthesis of many kinase inhibitors involves the construction of a heterocyclic core, often through a condensation reaction between a substituted aldehyde and a nucleophilic amine-containing heterocycle.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core

This protocol is a representative example of how a substituted benzaldehyde can be used to construct a key intermediate for a kinase inhibitor.

Step 1: Reductive Amination

-

Reaction: 4-Ethoxy-3,5-difluorobenzaldehyde is reacted with a suitable aminopyrimidine in the presence of a reducing agent.

-

Rationale: This step forms a crucial secondary amine linkage, connecting the substituted phenyl ring to the heterocyclic core. The choice of a mild reducing agent, such as sodium triacetoxyborohydride, is critical to prevent over-reduction of the aldehyde.

Detailed Procedure:

-

To a solution of 4-Ethoxy-3,5-difluorobenzaldehyde (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added 2,4-diaminopyrimidine (1.1 eq) and acetic acid (0.1 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

-

The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with DCM (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine Core

-

Reaction: The intermediate from Step 1 is cyclized with a suitable C2-synthon, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Rationale: This intramolecular cyclization forms the bicyclic pyridopyrimidine core, a common scaffold in many kinase inhibitors. The reaction is typically thermally driven.

Detailed Procedure:

-

The purified product from Step 1 (1.0 eq) is dissolved in DMF-DMA (5.0 eq).

-

The mixture is heated to 120-140 °C for 4-6 hours.

-

The reaction is cooled to room temperature, and the excess DMF-DMA is removed under reduced pressure.

-

The resulting solid is triturated with diethyl ether, filtered, and dried to yield the pyridopyrimidine core.

Mechanistic Insights and the Role of Fluorine

The presence of the two fluorine atoms ortho to the ethoxy group in 4-Ethoxy-3,5-difluorobenzaldehyde has several important implications for its reactivity and the properties of the resulting bioactive molecules:

-

Enhanced Electrophilicity: The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the aldehyde carbonyl carbon, facilitating nucleophilic attack, as seen in the reductive amination step.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile of the final drug candidate.

-

Modulation of pKa: The fluorine atoms can lower the pKa of nearby functional groups, which can influence the binding interactions of the molecule with its biological target.

-

Conformational Control: The steric bulk of the fluorine atoms can influence the preferred conformation of the molecule, which can be critical for optimal binding to a target protein.

Data Presentation: A Comparative Overview

While a direct comparison with non-fluorinated analogues is not available from the current search, we can infer the expected impact of the difluoro substitution on key drug-like properties.

| Compound | Predicted LogP | Predicted Metabolic Stability |

| 4-Ethoxybenzaldehyde | ~2.0 | Moderate |

| 4-Ethoxy-3,5-difluorobenzaldehyde | ~2.5 | High |

This table illustrates the expected increase in lipophilicity (LogP) and metabolic stability with the introduction of the fluorine atoms.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for a pyridopyrimidine kinase inhibitor core.

Signaling Pathway Context: Kinase Inhibition

The pyridopyrimidine scaffold synthesized using 4-Ethoxy-3,5-difluorobenzaldehyde as a key building block is a common feature in inhibitors of various protein kinases. These enzymes play a central role in intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Sources

An In-Depth Technical Guide to the Synthesis and Application of 4-Ethoxy-3,5-difluorobenzaldehyde Derivatives and Analogs

This guide provides a comprehensive technical overview of 4-ethoxy-3,5-difluorobenzaldehyde, a versatile chemical scaffold, and its derivatives. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, functionalization, and diverse applications of this compound and its analogs, grounding theoretical concepts in practical, field-proven insights.

Introduction: The Strategic Importance of the 4-Ethoxy-3,5-difluorobenzaldehyde Core

The 4-ethoxy-3,5-difluorobenzaldehyde scaffold is a cornerstone in modern medicinal chemistry and materials science. The strategic placement of its functional groups—the reactive aldehyde, the metabolically stable ethoxy group, and the electron-withdrawing fluorine atoms—imparts unique physicochemical properties to its derivatives. The difluoro substitution pattern is particularly noteworthy for its ability to enhance metabolic stability, improve binding affinity to target proteins, and increase blood-brain barrier penetration. This guide will explore the synthesis of this core structure and its subsequent elaboration into a variety of derivatives with significant therapeutic and technological potential.

Synthesis of the Core Scaffold: 4-Ethoxy-3,5-difluorobenzaldehyde

The most direct and efficient route to 4-ethoxy-3,5-difluorobenzaldehyde is through the Williamson ether synthesis, a robust and widely utilized method for forming ethers.[1][2][3][4] This approach involves the O-alkylation of a phenolic precursor, 3,5-difluoro-4-hydroxybenzaldehyde, with an ethylating agent.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established methods for analogous fluorinated benzaldehydes.

Materials:

-

3,5-difluoro-4-hydroxybenzaldehyde

-

Ethyl iodide or Diethyl sulfate

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3,5-difluoro-4-hydroxybenzaldehyde (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).

-

Add ethyl iodide (1.2 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure 4-ethoxy-3,5-difluorobenzaldehyde.

Causality of Choices: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more available to deprotonate the phenol.[2] Potassium carbonate is a sufficiently strong base for this purpose and is easily removed during workup. Ethyl iodide is a reactive ethylating agent. The aqueous workup is designed to remove the inorganic salts and any remaining DMF.

Diagram: Synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde

Caption: Williamson ether synthesis of the core scaffold.

Key Derivatives of 4-Ethoxy-3,5-difluorobenzaldehyde and Their Applications

The aldehyde functionality of 4-ethoxy-3,5-difluorobenzaldehyde serves as a versatile handle for the synthesis of a wide array of derivatives. This section will explore some of the most prominent classes of these derivatives and their established or potential applications.

Chalcones: Precursors to Flavonoids and Bioactive Agents

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of a benzaldehyde with an acetophenone.[3][4][5] They are precursors to flavonoids and exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][5]

Materials:

-

4-Ethoxy-3,5-difluorobenzaldehyde

-

Substituted acetophenone (e.g., 4'-hydroxyacetophenone)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol or Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 4-ethoxy-3,5-difluorobenzaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath and add a solution of KOH in ethanol dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a solid precipitate indicates product formation.

-

Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Diagram: General Chalcone Synthesis

Caption: Synthesis of chalcone derivatives.

Chalcones derived from various benzaldehydes have demonstrated significant anticancer activity. For instance, certain chalcones have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase pathways.[2] The presence of the difluoro-ethoxy moiety in the "B" ring of the chalcone is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of these compounds.

| Derivative Class | Potential Biological Activity | Example Target Cell Lines/Pathways |

| Chalcones | Anticancer[2], Anti-inflammatory | MCF-7 (Breast Cancer)[2], A549 (Lung Cancer)[2], NF-κB pathway |

| Schiff Bases | Anticancer[6][7], Antibacterial | HeLa (Cervical Cancer)[6], MCF-7 (Breast Cancer)[6], DNA gyrase |

| Hydrazones | Antiamoebic, Kinase Inhibition | Entamoeba histolytica, MARK4 Kinase |

| Aurones | Alzheimer's Disease Imaging | β-amyloid plaques |

Schiff Bases: Versatile Intermediates with Diverse Bioactivities

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. These compounds are important intermediates in organic synthesis and have been shown to possess a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[6][7][8][9][10]

Materials:

-

4-Ethoxy-3,5-difluorobenzaldehyde

-

Substituted primary amine (e.g., 4-aminoantipyrine)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 4-ethoxy-3,5-difluorobenzaldehyde (1 equivalent) in ethanol.

-

Add the substituted primary amine (1 equivalent) to the solution, followed by a few drops of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the Schiff base.

-

Filter the solid product, wash with cold ethanol, and dry.

-

Recrystallize from a suitable solvent if necessary.

Diagram: Schiff Base Formation

Caption: General synthesis of Schiff base derivatives.

Numerous studies have highlighted the anticancer properties of Schiff bases.[6][7][8][9][10] Their mechanism of action often involves intercalation with DNA or inhibition of key enzymes involved in cancer cell proliferation. The 4-ethoxy-3,5-difluorobenzaldehyde moiety can be strategically incorporated to enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved efficacy.

Other Notable Derivatives and Applications

-

Hydrazone Derivatives: Condensation of 4-ethoxy-3,5-difluorobenzaldehyde with hydrazides can yield hydrazone derivatives. Analogs of these compounds have shown promise as antiprotozoal agents, for instance, against Entamoeba histolytica. Furthermore, some hydrazones have been identified as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a target in cancer therapy.

-

Aurone Analogs for Neuroimaging: The core structure can be incorporated into more complex heterocyclic systems. For example, derivatives of related ethoxybenzaldehydes have been used to synthesize aurones for the imaging of β-amyloid plaques in Alzheimer's disease. The fluorine atoms can be particularly useful for developing ¹⁸F-labeled positron emission tomography (PET) tracers.

-

Anti-inflammatory Agents: The difluorinated phenyl ring is a common feature in many anti-inflammatory drugs. Derivatives of 4-ethoxy-3,5-difluorobenzaldehyde could be explored for their potential to inhibit inflammatory pathways, such as the NF-κB and MAPK signaling cascades.[11][12][13]

Conclusion and Future Directions